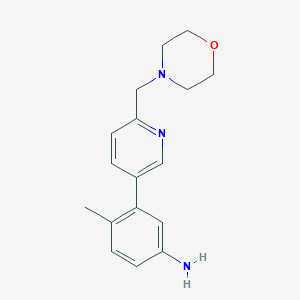

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline

Description

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline is a substituted aniline derivative featuring a methyl group at the 4-position and a pyridinyl-morpholinomethyl moiety at the 3-position. The morpholine group enhances solubility and pharmacokinetic properties, making it a critical pharmacophore .

Properties

Molecular Formula |

C17H21N3O |

|---|---|

Molecular Weight |

283.37 g/mol |

IUPAC Name |

4-methyl-3-[6-(morpholin-4-ylmethyl)pyridin-3-yl]aniline |

InChI |

InChI=1S/C17H21N3O/c1-13-2-4-15(18)10-17(13)14-3-5-16(19-11-14)12-20-6-8-21-9-7-20/h2-5,10-11H,6-9,12,18H2,1H3 |

InChI Key |

YPXJOHUMNBTVFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)CN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of a pyridinyl intermediate through a series of reactions, such as halogenation and nucleophilic substitution.

Attachment of the Morpholinomethyl Group: The pyridinyl intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the morpholinomethyl-pyridinyl compound.

Coupling with Aniline: The final step involves coupling the morpholinomethyl-pyridinyl compound with 4-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: N-oxides.

Reduction: Reduced amines.

Substitution: Functionalized aromatic compounds.

Scientific Research Applications

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

Materials Science: The compound is explored for its potential in creating advanced materials, such as organic semiconductors and polymers.

Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholinomethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate pathways by modulating the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Pyrimidine-Based Analogs

Compound: 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline (CAS 152460-10-1)

- Structure : Benzene-1,3-diamine core with a pyrimidinyl-pyridine substituent.

- Properties: Molecular weight 308.36 g/mol, soluble in DMSO/ethanol, light-yellow solid .

- Applications : Intermediate for Imatinib, a tyrosine kinase inhibitor.

Compound : 2-(6-(Trifluoromethyl)pyrimidin-4-yl)aniline

Isoxazole-Based Analogs

Compound : N-(Pyridin-3-ylmethyl)-4-(5-(6-(trifluoromethoxy)pyridin-3-yl)isoxazol-3-yl)aniline (8g)

- Structure : Aniline with isoxazole and trifluoromethoxy-pyridine groups.

- Properties : 15% synthetic yield, enhanced lipophilicity from trifluoromethoxy .

Compound : 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d)

Halogenated and Nitro-Substituted Analogs

Compound : 4-Chloro-3-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline (CAS 1448318-07-7)

- Structure : Chloroaniline with imidazopyrazole-pyridine.

- Properties : Molecular weight 309.76 g/mol, chloro substituent enhances electrophilicity .

- Key Differences : Chlorine may improve binding via halogen bonding but increases toxicity risks.

Compound : 2,4-Dinitro-N-[(pyridin-3-yl)methyl]aniline

- Structure : Nitro groups at 2,4-positions and pyridinylmethyl.

- Key Differences : Nitro groups reduce metabolic stability compared to morpholine’s neutral polarity.

Morpholine-Containing Analogs

Compound : 5-(Morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline

- Structure : Nitroaniline with morpholine and pyridinylmethyl.

- Properties : Combines morpholine’s solubility with nitro’s electron-withdrawing effects .

- Key Differences : Nitro group at position 2 may sterically hinder interactions compared to the target compound’s 3-substitution.

Comparative Data Table

Key Findings and Implications

- Morpholine Advantage: The morpholinomethyl group in the target compound likely improves solubility and bioavailability compared to halogenated or nitro-substituted analogs .

- Structural Flexibility : Pyrimidine and isoxazole analogs demonstrate that heterocyclic rings can modulate target affinity but may compromise synthetic yield (e.g., 15% for 8g vs. 49% for 6d) .

- Pharmacological Potential: The target compound’s structural similarity to Imatinib intermediates suggests kinase inhibition activity, but further in vitro studies are needed .

Biological Activity

4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including its effects on cancer cell lines, anti-inflammatory properties, and mechanisms of action.

Chemical Structure

The compound features a methyl group, a morpholinomethyl substituent, and a pyridine ring, which contribute to its biological properties. The structural characteristics facilitate interactions with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of anticancer effects and anti-inflammatory properties. The following sections detail these activities based on available research.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

-

Cell Line Studies :

- Compounds with similar structures have shown IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma (A549 and NCI-H23) cell lines, indicating potent antiproliferative activity .

- The most active derivatives demonstrated comparable efficacy to established chemotherapeutics like staurosporine .

-

Mechanisms of Action :

- The antiproliferative effects are associated with alterations in cell cycle progression and induction of apoptosis. For instance, certain derivatives caused significant increases in the G2/M phase population while reducing the G0–G1 phase .

- Apoptotic assays revealed that specific derivatives induced apoptosis rates significantly higher than control groups, suggesting that these compounds may trigger programmed cell death in cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory potential.

-

Inhibition of COX Enzymes :

- Preliminary studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM .

- The presence of electron-releasing groups in the molecular structure was found to enhance anti-inflammatory activity .

- Cellular Mechanisms :

Case Studies

Several studies have focused on the synthesis and biological evaluation of morpholinomethyl-substituted compounds:

- Study on Benzofuran Derivatives :

- Inhibitory Studies on Viral Entry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.